molecular formula C8H12ClN3 B2380023 2-Pyrimidinamine, 4-chloro-N-(2-methylpropyl)- CAS No. 1201176-18-2

2-Pyrimidinamine, 4-chloro-N-(2-methylpropyl)-

Cat. No. B2380023
CAS RN: 1201176-18-2
M. Wt: 185.66
InChI Key: NSYQSJNGQOKJCR-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 4-chloro-N-(2-methylpropyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. This compound is commonly referred to as 'PB28' and is known for its ability to bind to and activate the androgen receptor (AR), a protein that plays a crucial role in the development and progression of certain types of cancer. In

Scientific Research Applications

Insecticidal and Acaricidal Properties

Research shows that certain pyrimidinamine derivatives, such as 5-chloro-6-ethyl-2-methyl-N-((2-(p-tolyl)oxazol-4-yl)methyl)pyrimidin-4-amine, exhibit significant insecticidal activities against pests like Aphis fabae and Tetranychus cinnabarinus. These compounds' effectiveness can surpass commercial insecticides in some cases, indicating their potential as alternatives in pest control strategies (Zhang et al., 2019).

Microbial Transformations in Agriculture

Studies have identified that various microbial species can metabolize pyrimidinamine-based compounds, such as cyprodinil. This process results in different metabolites that can serve as analytical reference standards in animal, plant, and soil metabolism studies, highlighting the compound's relevance in agricultural research (Schocken et al., 1997).

Chemical Synthesis and Structural Studies

Pyrimidinamine derivatives are synthesized for various scientific purposes. For instance, studies have synthesized N-alkyl-4-chloro-2-pyridine carboxamides from 2-pyridine-carboxylic acid, demonstrating the compound's role in chemical synthesis and structural analysis (Pan Qing-cai, 2011).

Potential Therapeutic Applications

Some pyrimidinamine derivatives have shown potential in therapeutic applications. For example, compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have demonstrated significant activity against certain types of cancer, such as Walker 256 carcinosarcoma in rats, indicating their potential as chemotherapeutic agents (Grivsky et al., 1980).

Protonation and Molecular Interaction Studies

Investigations into the protonation sites of pyrimidine and pyrimidinamines, including 4-pyrimidinamine, reveal insights into their molecular interactions and basicity. Such studies are crucial in understanding the chemical behavior of these compounds in various environments (Nguyen and Tureček, 1997).

properties

IUPAC Name

4-chloro-N-(2-methylpropyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-6(2)5-11-8-10-4-3-7(9)12-8/h3-4,6H,5H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYQSJNGQOKJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrimidinamine, 4-chloro-N-(2-methylpropyl)-

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